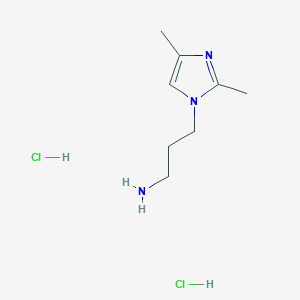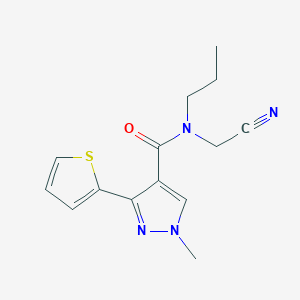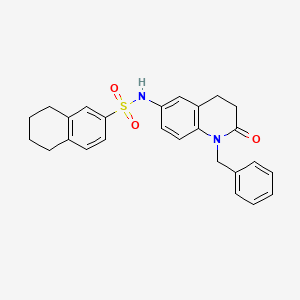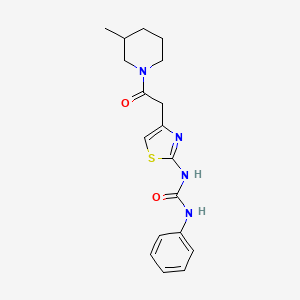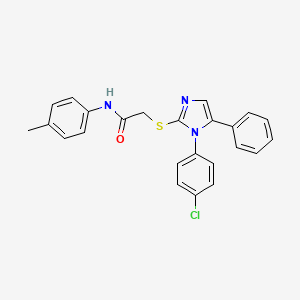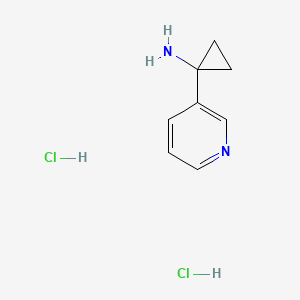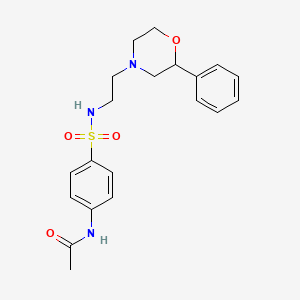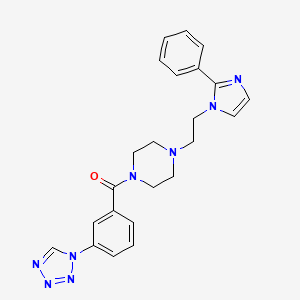
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is an intriguing compound featuring a tetrazole ring and an imidazole ring. Its complex structure allows it to interact in unique ways in chemical and biological systems, making it a compound of great interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves a multi-step process. Key steps include:
Formation of the tetrazole ring: : This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Imidazole ring formation: : This often involves the cyclization of a precursor compound in the presence of an acid catalyst.
Coupling reactions: : The formation of the final product can be achieved through coupling the two heterocyclic rings with a piperazine derivative under appropriate conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would likely follow a scaled-up version of the synthetic route, optimized for yield and efficiency. This could involve high-throughput synthesis with automation and continuous flow chemistry to ensure consistent product quality and purity.
Chemical Reactions Analysis
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone undergoes various types of chemical reactions:
Oxidation: : Can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: : May be reduced under specific conditions to yield simpler compounds.
Substitution: : The tetrazole and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.
Hydrolysis: : The compound may be hydrolyzed under acidic or basic conditions, leading to the cleavage of the methanone linkage.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and strong acids or bases for hydrolysis. Major products from these reactions depend on the specific conditions but often include simplified versions of the original molecule or completely different structural motifs.
Scientific Research Applications
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone has a wide range of applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: : Studied for its interactions with proteins and enzymes, often used in binding studies.
Medicine: : Explored for its potential as a pharmaceutical agent, particularly for its potential antimicrobial and antifungal activities.
Mechanism of Action
The compound's effects stem from its ability to interact with various molecular targets, primarily through its heterocyclic rings. It can form hydrogen bonds, coordinate to metal ions, and engage in pi-stacking interactions. These interactions modulate biological pathways, particularly those involving enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
Comparing (3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone with similar compounds, such as:
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-pyridyl)ethyl)piperazin-1-yl)methanone: : The replacement of the phenyl-imidazole moiety with a phenyl-pyridine changes the compound's binding properties and biological activity.
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-thiazolyl)ethyl)piperazin-1-yl)methanone: : The presence of a thiazole ring introduces sulfur into the structure, potentially altering its reactivity and interactions.
By comparing these, we can highlight the unique interactions and applications of our main compound, this compound. It stands out due to its specific structural features and the resulting biological activity.
Properties
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRUCQSLVLYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)
![1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE](/img/structure/B2431192.png)

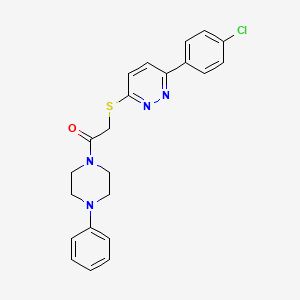
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)
![Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride](/img/structure/B2431198.png)
